BigLEN (LENSSPQAPARRLLPP) is a neuropeptide found abundantly in the mammalian brain, particularly in regions associated with feeding and metabolism [, ]. It is derived from the proteolytic processing of the protein proSAAS, which also gives rise to another neuropeptide, PEN []. BigLEN has been implicated in the regulation of appetite and energy homeostasis [, ].
The synthesis of BigLEN involves the cleavage of ProSAAS, which is a large precursor peptide. The process typically includes enzymatic cleavage by prohormone convertases that yield several active peptides, including BigLEN. The specific methods for synthesizing BigLEN in laboratory settings often utilize recombinant DNA technology to produce ProSAAS, followed by purification steps to isolate BigLEN.
BigLEN is characterized by its unique peptide sequence, which defines its interaction with GPR171. The molecular structure can be represented as follows:
The three-dimensional structure of BigLEN can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, although detailed structural data may not be widely available.
BigLEN engages in various biochemical reactions primarily through its interaction with GPR171. Upon binding to this receptor, it initiates a cascade of intracellular signaling pathways that influence neuronal excitability and neurotransmitter release.
The mechanism of action of BigLEN involves its binding to GPR171, which is predominantly expressed in the central nervous system. This interaction modulates neurotransmission and influences pain pathways.
Research indicates that alterations in the expression levels of both BigLEN and GPR171 can significantly affect pain responses and emotional behaviors in animal models .
BigLEN exhibits specific physical and chemical properties that contribute to its biological activity:
BigLEN has several scientific applications, particularly in pharmacology and neuroscience:
The BigLEN-GPR171 system originates from the evolutionarily conserved proSAAS precursor protein, which is processed into multiple bioactive peptides across vertebrate lineages. ProSAAS-derived peptides exhibit remarkable sequence preservation, particularly in mammalian species. BigLEN (mouse; sequence: LENSSPQAPARRLLPP) shares a 94% amino acid identity with its rat ortholog (LENSSPQAPARRLLPP) and 88% with the human variant (LENPEPQAPARRLLPP), indicating strong selective pressure on its C-terminal receptor-binding domain [1] [10]. The C-terminal tetrapeptide Leu-Leu-Pro-Pro (LLPP) serves as the minimal receptor-activating motif, a feature retained from rodents to primates [1] . This conservation extends to GPR171, which shows >85% amino acid identity between mice and humans in transmembrane domains critical for signal transduction [1].
Functionally, proSAAS peptides demonstrate deep evolutionary roots in neuroendocrine regulation. While direct invertebrate orthologs are unidentified, analogous neuropeptide systems like Aplysia californica egg-laying hormone (ELH) and insect adipokinetic hormones (AKHs) share organizational parallels: large precursor proteins yield multiple bioactive peptides that modulate fundamental physiological processes through G-protein coupled receptors (GPCRs) [6]. In bivalve molluscs, monoaminergic systems (e.g., serotonin, octopamine) exhibit functional convergence with vertebrate neuropeptides, regulating energy homeostasis and stress responses via conserved GPCR pathways [6]. This suggests that the architectural logic of the BigLEN-GPR171 system—where a multifunctional precursor generates context-specific signals—represents an ancient strategy for physiological regulation.
Peptide | Mouse Sequence | Human Sequence | Key Conserved Domain | Functional Role |
---|---|---|---|---|
BigLEN | LENSSPQAPARRLLPP | LENPEPQAPARRLLPP | C-terminal LLPP | GPR171 activation |
LittleLEN | SSPQAPARR | PEPQAPARR | N/A (inactive at GPR171) | Unknown |
PEN | AVDQDLGPEVPPENVLGALLRV | Identical | N-terminal region | GPR83 activation |
LittleSAAS | VGDPEAQEDEADGGG | VGDPEAQEDEADGGG | Core inhibitory sequence | PC1/3 modulation |
Hypothalamic Feeding Circuitry
Within the mouse hypothalamus, BigLEN and GPR171 constitute a critical orexigenic (appetite-stimulating) system. AgRP/NPY neurons in the arcuate nucleus co-express BigLEN and release it upon energy deficit, activating GPR171 on paraventricular nucleus (PVN) neurons [1] [7]. This triggers Gi/o-mediated signaling:
Knockdown experiments demonstrate functional necessity: shRNA-mediated GPR171 suppression in the hypothalamus decreases food intake by 40–60% over 24 hours, while co-administration of BigLEN-neutralizing antibodies nearly abolishes acute feeding in fasted mice [1] [7]. Transgenic proSAAS overexpression increases body weight by 25%, whereas proSAAS knockout reduces it by 18%, confirming physiological relevance [10]. The system exhibits cross-talk with metabolic hormones; GPR171 activity increases in leptin-deficient (ob/ob) mice, suggesting compensatory orexigenic signaling [1].
Emotional and Cognitive Processing
Beyond metabolism, the BigLEN-GPR171 system modulates limbic functions via the basolateral amygdala (BLA). GPR171 is densely expressed on BLA pyramidal neurons, where BigLEN binding induces hyperpolarization (−5.2 ± 0.8 mV) and reduces neuronal excitability [3] [4]. Pharmacological or genetic disruption of this system attenuates anxiety and fear:
This regulation involves presynaptic glutamate release inhibition onto parvocellular PVN neurons, a mechanism linking emotional stress to feeding dysregulation [10]. The dual role in homeostasis and affect positions BigLEN-GPR171 as a key integrator of physiological and psychological states.
Intervention | Target Site | Behavioral Test | Key Change | Proposed Mechanism |
---|---|---|---|---|
GPR171 shRNA | Hypothalamus | 24h food intake | ↓ 40–60% | Loss of orexigenic signaling |
MS0021570_1 (antagonist) | Systemic | Elevated plus maze | ↑ 70% open-arm time | Reduced BLA excitability |
GPR171 knockdown | Basolateral amygdala | Contextual fear conditioning | ↓ 45% freezing time | Impaired fear memory consolidation |
BigLEN neutralization | Hypothalamus | Acute feeding post-fasting | ↓ 85–90% | Blocked receptor activation |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8